N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005616-21-6
VCID: VC9933369
InChI: InChI=1S/C21H21N3O4/c1-14-3-5-18(15(2)11-14)28-13-24-8-7-17(23-24)21(25)22-16-4-6-19-20(12-16)27-10-9-26-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

CAS No.: 1005616-21-6

Cat. No.: VC9933369

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide - 1005616-21-6

Specification

CAS No. 1005616-21-6
Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C21H21N3O4/c1-14-3-5-18(15(2)11-14)28-13-24-8-7-17(23-24)21(25)22-16-4-6-19-20(12-16)27-10-9-26-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)
Standard InChI Key YTWWNTSQFIJTMS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Canonical SMILES CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C

Introduction

Chemical Structure and Molecular Properties

The compound’s structure comprises three distinct regions:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by a [(2,4-dimethylphenoxy)methyl] group and at the 3-position by a carboxamide moiety .

  • Benzodioxan Substituent: A 2,3-dihydro-1,4-benzodioxin group attached via the carboxamide’s nitrogen, contributing electron-rich aromaticity and potential metabolic stability .

  • Phenoxymethyl Side Chain: A 2,4-dimethylphenoxy moiety linked via a methylene bridge, introducing steric bulk and lipophilicity that may influence receptor binding .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₂₃H₂₅N₃O₄Derived from
Molecular Weight415.47 g/molCalculated
Hydrogen Bond Donors2 (amide NH, benzodioxin NH)
Hydrogen Bond Acceptors5 (amide O, benzodioxin O, pyrazole N)
LogP (Predicted)~3.2 (moderate lipophilicity)Estimated via

The benzodioxan moiety’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, while the 2,4-dimethylphenoxy group enhances membrane permeability .

Synthetic Pathways and Optimization Strategies

While no explicit synthesis for this compound is documented, its assembly likely follows established pyrazole-carboxamide methodologies :

Pyrazole Core Formation

  • Cyclocondensation: Reacting 1,3-diketones with hydrazines under catalytic conditions (e.g., nano-ZnO) yields 1,3,5-trisubstituted pyrazoles . For example, ethyl acetoacetate and phenylhydrazine form 1,3,5-substituted pyrazoles in >90% yields .

  • 1,3-Dipolar Cycloaddition: Diazocarbonyl compounds (e.g., ethyl diazoacetate) reacting with acetylenes or nitrilimines generate pyrazole rings with regioselectivity . Copper triflate catalysts improve yields to ~85% in such reactions .

Carboxamide Incorporation

  • Coupling Reactions: Activating the pyrazole-3-carboxylic acid derivative (e.g., via HATU/DMAP) enables amide bond formation with 2,3-dihydro-1,4-benzodioxin-6-amine .

  • Side Chain Introduction: Alkylation of the pyrazole’s 1-position with (2,4-dimethylphenoxy)methyl chloride under basic conditions (K₂CO₃, DMF) installs the phenoxymethyl group .

Table 2: Hypothetical Synthesis Conditions

StepReactionReagents/ConditionsYield Estimate
1Pyrazole formationEthyl diazoacetate, Cu(OTf)₂75–85%
2Carboxamide couplingHATU, DIPEA, DMF60–70%
3Phenoxymethyl alkylationK₂CO₃, (2,4-dimethylphenoxy)methyl chloride50–65%
ParameterPredictionBasis
Oral Bioavailability~45% (moderate first-pass metabolism)High LogP, moderate solubility
Plasma Protein Binding92–95%Lipophilic substituents
Half-life6–8 hoursHepatic CYP3A4 metabolism

Challenges and Future Directions

  • Stereochemical Control: The phenoxymethyl group’s chirality (if present) requires asymmetric synthesis techniques .

  • Metabolic Stability: Benzodioxan rings are prone to oxidative cleavage; introducing electron-withdrawing groups could mitigate this .

  • Selectivity Optimization: Molecular docking studies against off-targets (e.g., COX-1) are needed to refine specificity .

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